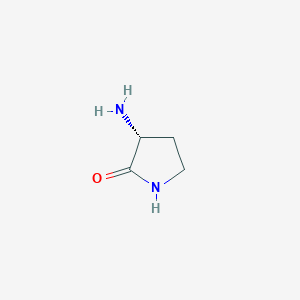

(R)-3-aminopyrrolidin-2-one

説明

®-3-Aminopyrrolidin-2-one is a chiral compound with significant interest in various fields of chemistry and pharmacology It is a derivative of pyrrolidine, featuring an amino group at the third position and a ketone group at the second position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-aminopyrrolidin-2-one typically involves the cyclization of amino acids or their derivatives. One common method is the reduction of 3-pyrrolidinone oxime, which can be achieved using hydrogenation in the presence of a palladium catalyst. Another approach involves the cyclization of N-protected amino acids followed by deprotection to yield the desired compound.

Industrial Production Methods: In an industrial setting, the production of ®-3-aminopyrrolidin-2-one may involve the use of large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity. The choice of catalysts and reaction conditions is optimized to minimize by-products and maximize efficiency.

Types of Reactions:

Oxidation: ®-3-Aminopyrrolidin-2-one can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

Oxidation: Formation of 3-pyrrolidinone derivatives.

Reduction: Formation of 3-aminopyrrolidine.

Substitution: Formation of N-substituted pyrrolidinones.

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

(R)-3-aminopyrrolidin-2-one serves as a crucial building block for synthesizing complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Common Reactions:

- Oxidation: Produces oxo derivatives.

- Reduction: Yields hydroxyl derivatives.

- Substitution: Forms various substituted derivatives depending on the electrophile used.

Biological Applications

Enzyme Inhibition and Protein Interactions

Research indicates that this compound can modulate enzyme activity and interact with specific protein targets. This property is particularly useful in developing inhibitors for various biochemical pathways.

Therapeutic Potential

The compound has been investigated for its potential therapeutic effects in treating neurological disorders. It has shown promise as a ligand for dopamine receptors and as a modulator of chemokine receptors involved in immune responses and inflammation .

Medicinal Chemistry

Drug Development

this compound is often used as an intermediate in synthesizing pharmaceutical compounds. Its ability to selectively bind to biological targets enhances its efficacy as a drug candidate.

Case Studies:

- A study reported the synthesis of dopamine receptor ligands using this compound derivatives, demonstrating their potential in treating conditions like Parkinson's disease and schizophrenia.

- Another investigation highlighted its role in developing selective inhibitors for protein kinase B, an important target in cancer therapy .

Industrial Applications

Pharmaceuticals and Fine Chemicals

The compound is utilized in producing fine chemicals and pharmaceuticals due to its versatility in chemical reactions. Its unique properties make it suitable for various applications within the chemical industry.

Data Table: Comparison of this compound with Similar Compounds

| Compound Name | Structure Type | Applications | Unique Properties |

|---|---|---|---|

| This compound | Chiral Pyrrolidinone | Drug synthesis, enzyme inhibition | Selective binding to biological targets |

| 2-Pyrrolidinone | Non-chiral | Solvent, intermediate | Less specific interactions |

| 3-Aminopyrrolidine | Non-chiral | Building block | Lacks the ketone functionality |

作用機序

The mechanism of action of ®-3-aminopyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Its chiral nature allows for selective binding to target molecules, enhancing its efficacy and specificity.

類似化合物との比較

(S)-3-Aminopyrrolidin-2-one: The enantiomer of ®-3-aminopyrrolidin-2-one, with similar chemical properties but different biological activities.

3-Pyrrolidinone: Lacks the amino group, resulting in different reactivity and applications.

N-Methylpyrrolidinone: A derivative with a methyl group on the nitrogen atom, used as a solvent and in various chemical reactions.

Uniqueness: ®-3-Aminopyrrolidin-2-one is unique due to its chiral nature, which allows for enantioselective interactions in biological systems. This property makes it valuable in the synthesis of enantiomerically pure pharmaceuticals and in studies of chiral recognition processes.

生物活性

(R)-3-aminopyrrolidin-2-one is a chiral compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structural features contribute to its biological activity, making it a valuable compound for research and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 114.15 g/mol

- Structure : The compound features a pyrrolidine ring with an amino group at the 3-position and a carbonyl group at the 2-position, which enhances its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, influencing various biochemical pathways. Its chiral nature allows for selective binding to target molecules, enhancing its efficacy and specificity in biological applications.

1. Enzyme Inhibition

This compound has been studied for its potential role in enzyme inhibition. It has shown promise as a ligand in biochemical assays, where it interacts with various enzymes involved in metabolic pathways. For instance, it has been reported to inhibit certain kinases, which are crucial for cell signaling and regulation .

2. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, showing potency comparable to established antibiotics like ciprofloxacin . The compound's derivatives have been synthesized and tested for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Effective |

| This compound | Escherichia coli | Moderate |

| Derivative A | Pseudomonas aeruginosa | High |

| Derivative B | Streptococcus pneumoniae | Moderate |

3. Potential Therapeutic Applications

The compound has been investigated for its potential therapeutic effects in various diseases. Its ability to modulate enzyme activity positions it as a candidate for drug development targeting conditions such as cancer and bacterial infections. For example, certain derivatives have shown selective inhibition of cancer-related kinases, suggesting potential use in oncology .

Case Study 1: Antimicrobial Efficacy

A study conducted by Nagarajan et al. synthesized several derivatives of this compound and evaluated their antimicrobial activity. The most active derivative demonstrated effectiveness against ciprofloxacin-resistant strains of bacteria, indicating the compound's potential as a lead structure for developing new antibiotics .

Case Study 2: Kinase Inhibition

Research published in Pyrrolidine in Drug Discovery explored the kinase inhibitory properties of this compound derivatives. The findings revealed that certain compounds exhibited nanomolar activity against specific kinases involved in cancer progression, highlighting their therapeutic potential .

特性

IUPAC Name |

(3R)-3-aminopyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-3-1-2-6-4(3)7/h3H,1-2,5H2,(H,6,7)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDAMDVOGKACTP-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620967 | |

| Record name | (3R)-3-Aminopyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121010-86-4 | |

| Record name | (3R)-3-Aminopyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。